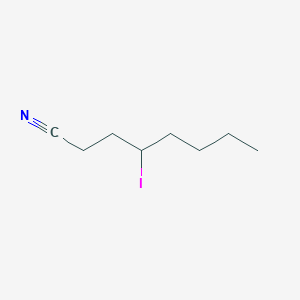
4-Iodooctanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodooctanenitrile is an organic compound with the molecular formula C8H14IN. It is a nitrile derivative where an iodine atom is attached to the fourth carbon of an octane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Iodooctanenitrile can be synthesized through several methods:
From Halogenoalkanes: One common method involves the reaction of 4-iodooctane with sodium cyanide (NaCN) in ethanol under reflux conditions.
From Amides: Another method involves the dehydration of 4-iodooctanamide using phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2).
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodooctanenitrile undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-iodooctylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic hydrolysis of this compound results in the formation of 4-iodooctanoic acid.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride (LiAlH4), diisobutylaluminum hydride (DIBAL-H).
Hydrolysis Agents: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Substitution Reagents: Grignard reagents (RMgX), sodium cyanide (NaCN).
Major Products:
Reduction: 4-Iodooctylamine.
Hydrolysis: 4-Iodooctanoic acid.
Substitution: Various ketones depending on the Grignard reagent used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-iodooctanenitrile depends on the specific reaction or applicationThe iodine atom can participate in electrophilic substitution reactions, while the nitrile group can undergo nucleophilic addition and reduction reactions .
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
4-Iodooctanenitrile can be compared with other nitrile compounds such as octanenitrile and 4-bromooctanenitrile:
Octanenitrile: Lacks the iodine atom, making it less reactive in electrophilic substitution reactions.
4-Bromooctanenitrile: Similar in structure but with a bromine atom instead of iodine, which affects its reactivity and the conditions required for its reactions.
Uniqueness: The presence of the iodine atom in this compound makes it more reactive in certain types of chemical reactions, providing unique opportunities for its use in synthesis and industrial applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis, with ongoing research into its applications in biology, medicine, and industrial processes.
Propriétés
Numéro CAS |
578763-52-7 |
|---|---|
Formule moléculaire |
C8H14IN |
Poids moléculaire |
251.11 g/mol |
Nom IUPAC |
4-iodooctanenitrile |
InChI |
InChI=1S/C8H14IN/c1-2-3-5-8(9)6-4-7-10/h8H,2-6H2,1H3 |
Clé InChI |
KBVVVZJLKZMWRW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCC#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


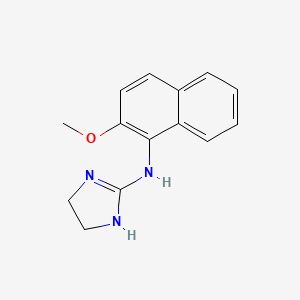
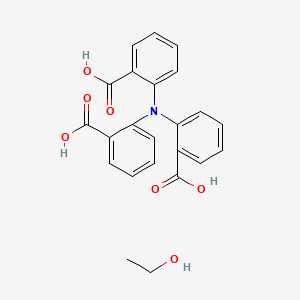
![7H-Oxazolo[3,2-A]pyridin-7-amine](/img/structure/B12568595.png)
![1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane](/img/structure/B12568598.png)
![Benzothiazole, 2-[[(3-phenyl-2-propynyl)oxy]methyl]-](/img/structure/B12568613.png)
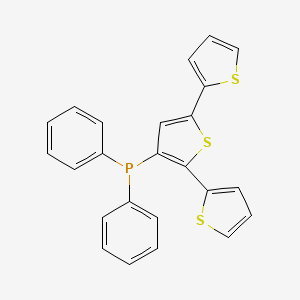
![N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B12568627.png)
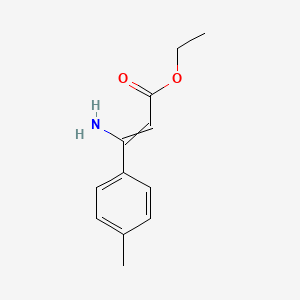
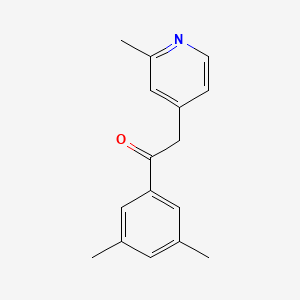
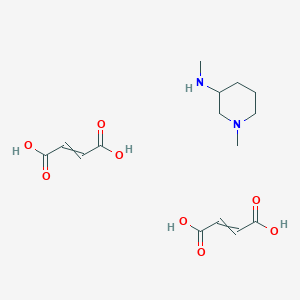
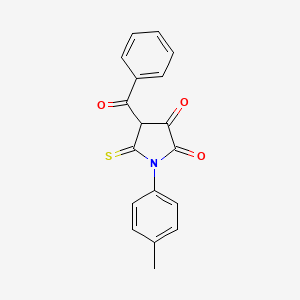
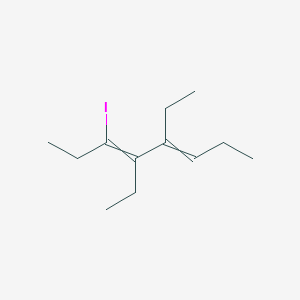
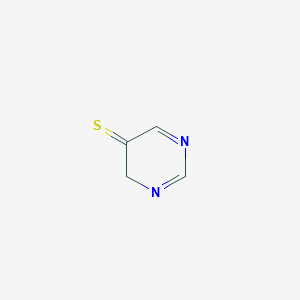
![1-{4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]phenyl}ethan-1-one](/img/structure/B12568675.png)
